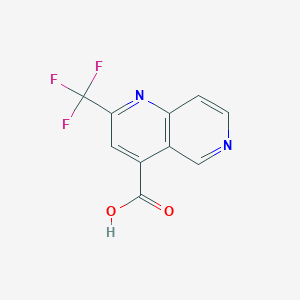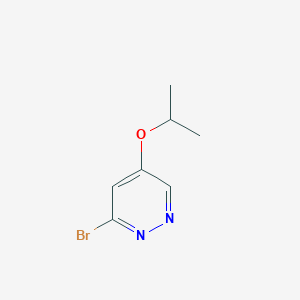![molecular formula C51H72O3 B13110348 4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol CAS No. 23422-38-0](/img/structure/B13110348.png)
4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol is a complex organic compound known for its antioxidant properties. It is commonly used in various industrial applications to prevent the oxidation of materials, thereby extending their lifespan and maintaining their quality. This compound is also referred to by its trade name, Irganox 1330 .
Vorbereitungsmethoden
The synthesis of 4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol involves multiple steps. One common method includes the alkylation of 1,3,5-trimethylbenzene with 2,6-di-tert-butylphenol using a rare earth composite solid super-acidic catalyst, such as SO42-/MxOy-R2O3 . This process involves two steps of alkylation reactions under mild conditions, making it suitable for industrial production due to its ease of operation, low production cost, and the recyclability of the catalyst.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions typically yield quinones, while reduction reactions can produce phenolic derivatives .
Wissenschaftliche Forschungsanwendungen
4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol is widely used in scientific research due to its antioxidant properties. In chemistry, it is used as a stabilizer in polymers to prevent degradation. In biology and medicine, it is studied for its potential protective effects against oxidative stress-related diseases. Industrially, it is used in the production of plastics, rubber, and other materials to enhance their durability and stability .
Wirkmechanismus
The antioxidant mechanism of 4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause cellular damage. This compound also interacts with various molecular pathways involved in oxidative stress response .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol include other hindered phenol antioxidants such as Irganox 1010 and Irganox 1076. These compounds share similar antioxidant properties but differ in their molecular structures and specific applications. For instance, Irganox 1010 is a tetrakis[methylene(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)]methane, which is used in a broader range of polymers compared to Irganox 1330 .
Eigenschaften
CAS-Nummer |
23422-38-0 |
|---|---|
Molekularformel |
C51H72O3 |
Molekulargewicht |
733.1 g/mol |
IUPAC-Name |
4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C51H72O3/c1-28-40(31-22-34(46(4,5)6)43(52)35(23-31)47(7,8)9)29(2)42(33-26-38(50(16,17)18)45(54)39(27-33)51(19,20)21)30(3)41(28)32-24-36(48(10,11)12)44(53)37(25-32)49(13,14)15/h22-27,52-54H,1-21H3 |
InChI-Schlüssel |
HDZSMFQGGFPQIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B13110293.png)
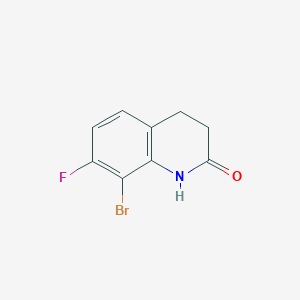


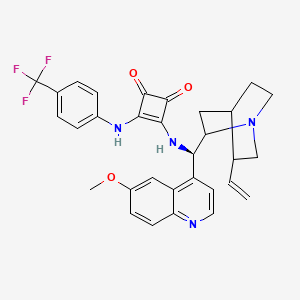
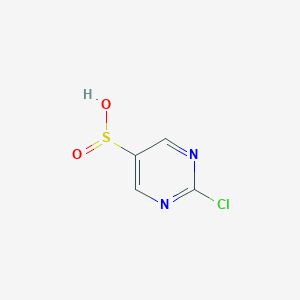
![1-Ethyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B13110329.png)
![Imidazo[2,1-c][1,2,4]triazin-4-amine](/img/structure/B13110337.png)
